2-chloro-N-(3-isopropylphenyl)acetamide
Description
Contextualization within Halogenated Amide Chemistry Research
Halogenated amides, particularly chloroacetamides, represent a significant class of compounds extensively researched for their biological effects, most notably as herbicides. cambridge.org These molecules are widely used in agriculture to control grass and some broadleaf weeds in various crops. cambridge.org The herbicidal mechanism of chloroacetamides is complex and not entirely elucidated, but it is understood that they function as alkylating agents. nih.govacs.org
Their mode of action is believed to involve covalent binding to enzymes and coenzymes that contain sulfhydryl (-SH) groups. cambridge.org This interaction disrupts numerous metabolic processes essential for early seedling growth. cambridge.org Research has shown that chloroacetamides can inhibit the biosynthesis of lipids, isoprenoids, and flavonoids. cambridge.org The inhibition of very-long-chain fatty acid synthesis is considered a primary target. scilit.com This disruption of lipid synthesis can lead to a reduction in cuticular wax development in plants. cambridge.org Due to their electrophilic nature, these compounds can react with and deplete glutathione, a key molecule in plant detoxification pathways. cambridge.orgnih.gov
The herbicidal efficacy of different chloroacetamides can be influenced by their chemical reactivity and molecular structure, which affect their uptake, mobility, and interaction with target sites. nih.gov
Below is a table of representative chloroacetamide herbicides studied in agricultural science.
Interactive Table: Examples of Chloroacetamide Herbicides
| Herbicide | Chemical Formula | Typical Application |
|---|---|---|
| Acetochlor | C14H20ClNO2 | Weed control in corn |
| Alachlor | C14H20ClNO2 | Weed control in corn and soybeans awsjournal.org |
| Metolachlor | C15H22ClNO2 | Weed control in various crops awsjournal.org |
Significance of the Phenylacetamide Scaffold in Bioactive Compound Discovery
The phenylacetamide scaffold is a privileged structure in medicinal chemistry and bioactive compound discovery. nih.govnih.gov A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new therapeutic agents. The versatility of the phenylacetamide core allows for chemical modifications that can tune its biological activity against various targets. mdpi.com
Recent research highlights the potential of phenylacetamide derivatives in several therapeutic areas:
Antibacterial Agents: Phenylacetamide derivatives have been investigated as potential inhibitors of bacterial enzymes. For example, certain compounds from this class have shown potent activity against E. coli ParE, a subunit of the topoisomerase IV enzyme essential for bacterial DNA replication. nih.gov The most effective compounds in these studies demonstrated significant antibacterial activity with low minimum inhibitory concentrations (MIC) and were found to be non-toxic to Vero cells, indicating a promising selectivity index. nih.gov
Antidepressant Agents: The phenylacetamide scaffold has also been utilized in the design of compounds targeting enzymes involved in neurological disorders. Studies have shown that certain phenylacetamide derivatives can act as inhibitors of monoamine oxidase A (MAO-A), an enzyme whose elevated levels are associated with major depressive disorder. nih.gov Inhibition of MAO-A can increase the levels of neurotransmitters like norepinephrine (B1679862) and serotonin (B10506) in the brain. nih.gov
Interactive Table: Research on Phenylacetamide-Based Bioactive Compounds
| Research Area | Target | Finding | Reference |
|---|---|---|---|
| Antibacterial | E. coli ParE | Compounds exhibited potent enzyme inhibition with IC50 values as low as 0.27 µg/mL. nih.gov | nih.gov |
Role of Isopropylphenyl Moieties in Modulating Chemical and Biological Properties
The isopropyl group (-CH(CH₃)₂) contributes to the molecule's properties in several ways:
Lipophilicity: The isopropyl group is a nonpolar, alkyl substituent that increases the lipophilicity (fat-solubility) of the molecule. This property can influence the compound's ability to cross biological membranes, affecting its absorption, distribution, and transport to a target site.
Steric Effects: The size and shape of the isopropyl group introduce steric bulk on the phenyl ring. The placement at the meta- (3-) position specifically influences the molecule's three-dimensional conformation. This can affect how the molecule binds to a receptor or an enzyme's active site, potentially enhancing selectivity and potency.
Metabolic Stability: The presence of the isopropyl group can influence the metabolic stability of the compound by blocking sites that might otherwise be susceptible to enzymatic degradation, potentially leading to a longer duration of action.
The strategic placement of such groups is a common approach in medicinal and agricultural chemistry to fine-tune the activity, selectivity, and pharmacokinetic properties of a lead compound.
Overview of Research Trajectories for Amide Derivatives
The amide bond is a fundamental linkage in chemistry and biology, and the synthesis of novel amide derivatives continues to be a highly active area of research. Scientists are exploring a wide array of amide-containing molecules for diverse applications, particularly in agriculture and medicine. mdpi.comnih.govresearchgate.net
Current research trajectories for amide derivatives include:
Antifungal Agents: Researchers are synthesizing new amide derivatives to combat fungal pathogens that cause significant economic losses in agriculture. nih.gov For instance, novel amide derivatives of quinic acid have demonstrated significant antifungal activity against Ceratocystis fimbriata, a pathogen affecting sweet potatoes. The mechanism of action for the most potent derivative involved iron chelation and disruption of the fungal cell wall. nih.gov
Insecticidal Agents: The development of new insecticides is critical for crop protection. Recent studies have focused on sulfonate derivatives that incorporate an amide unit. nih.gov Some of these synthesized compounds have shown potent insecticidal activity against pests like Plutella xylostella, with further investigation suggesting chitinase (B1577495) inhibition as a possible mode of action. nih.gov
Antiviral Agents: The search for new antiviral compounds is another major research thrust. Amide derivatives containing an α-aminophosphonate moiety have been synthesized and tested for their activity against plant viruses like the tobacco mosaic virus (TMV). acs.org Several of the synthesized compounds showed efficacy comparable to the commercial antiviral agent Ningnanmycin. acs.org
This broad and continuous investigation into amide derivatives underscores their importance as a versatile chemical class for the development of new, effective bioactive compounds. nih.govacs.orgnih.govacs.org
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(3-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-8(2)9-4-3-5-10(6-9)13-11(14)7-12/h3-6,8H,7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVVQJCHGHPBTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 2-chloro-N-arylacetamides
The most prevalent and direct method for synthesizing 2-chloro-N-arylacetamides, including the target compound, involves the acylation of an appropriate aniline with a chloroacetylating agent.
The standard synthesis of 2-chloro-N-arylacetamides is achieved through the reaction of a substituted aniline with chloroacetyl chloride. ijpsr.inforesearchgate.netresearchgate.net In this reaction, the nucleophilic amino group of the aniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This process forms a tetrahedral intermediate which then collapses, expelling a chloride ion and forming the amide bond. A base is typically required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation. researchgate.net
Common bases used for this purpose include organic amines like triethylamine or pyridine, or inorganic bases such as sodium acetate or potassium carbonate. researchgate.netresearchgate.net The reaction is versatile and can be carried out in a range of solvents, including dichloromethane, glacial acetic acid, or tetrahydrofuran (THF). researchgate.netresearchgate.netsphinxsai.com For instance, 2-chloro-N-phenylacetamide can be prepared by reacting aniline with chloroacetyl chloride in glacial acetic acid. sigmaaldrich.com
The efficiency of the acylation reaction is highly dependent on the chosen conditions. Researchers have explored various combinations of bases and solvents to maximize product yield and reaction rate while minimizing side reactions. For example, the use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base in THF has been shown to be a facile and efficient method for this transformation, often leading to high yields at room temperature in a relatively short time. sphinxsai.com
Optimization studies have demonstrated that the choice of solvent and base can have a significant impact on the reaction outcome. The table below summarizes findings from a study comparing different reaction conditions for the synthesis of N-substituted acetamides.
| Base | Solvent | Reaction Time (hours) | Yield (%) | Reference |
|---|---|---|---|---|
| DBU | THF | 3 - 6 | 75 - 95 | sphinxsai.comresearchgate.net |
| Triethylamine | DCM | Variable | Good | researchgate.net |
| Triethylamine | DMF | Variable | Good | researchgate.net |
| Potassium Carbonate | Benzene | Variable | Reported | sphinxsai.com |
| Sodium Acetate | Acetic Acid | Variable | Good | researchgate.net |
Recent advancements have also focused on developing greener synthetic routes. One such method involves carrying out the N-chloroacetylation of anilines rapidly in a phosphate buffer, which simplifies product isolation to simple filtration and avoids the use of volatile organic solvents. tandfonline.comtandfonline.com
Advanced Synthetic Strategies for Isopropylphenyl-Containing Acetamides
The presence of an isopropyl group on the phenyl ring introduces steric hindrance, which can influence the choice of synthetic strategy and purification methods.
Synthesizing amides from sterically hindered anilines like 3-isopropylaniline can be challenging. The bulky isopropyl group can impede the approach of the acylating agent to the nitrogen atom, potentially leading to lower reaction rates and yields. arabjchem.org While standard acylation conditions may still be effective, alternative methods are available for particularly hindered substrates. For example, converting a sterically hindered carboxylic acid into a more reactive intermediate, such as a mixed anhydride with methanesulfonic acid, can facilitate its reaction with an amine. organic-chemistry.org Although this applies to the reverse reaction (forming an amide from a carboxylic acid and an amine), the principle of activating one of the coupling partners is relevant. For the N-arylation of heterocycles, which presents similar challenges, copper-catalyzed coupling reactions have proven effective for introducing sterically hindered aryl groups. researchgate.nettib.eu
The purification of 2-chloro-N-(3-isopropylphenyl)acetamide follows standard procedures for solid organic compounds. A common and effective method is recrystallization. ijpsr.info The crude product, often obtained by precipitating the reaction mixture in cold water, is filtered and then dissolved in a minimum amount of a hot solvent, such as ethanol. ijpsr.info As the solution cools, the solubility of the product decreases, and it crystallizes out, leaving impurities behind in the solvent. The pure crystals can then be isolated by filtration. wikipedia.org
Other purification techniques include:
Washing: The crude solid is washed with water to remove any water-soluble impurities, such as salts (e.g., triethylammonium chloride) formed during the reaction. sphinxsai.com
Liquid-Liquid Extraction: This method separates compounds based on their differential solubility in two immiscible liquid phases, often an organic solvent and an aqueous solution. libretexts.org
Chromatography: Techniques like column chromatography can be used to separate the desired product from impurities based on their differential adsorption to a stationary phase. sigmaaldrich.com
Chemical Reactivity Investigations of the this compound Core
The chemical reactivity of 2-chloro-N-arylacetamides is largely dictated by the presence of the reactive α-chloro group. researchgate.net The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic substitution (SN2) reactions. tandfonline.com
This reactivity allows this compound to serve as a versatile building block for the synthesis of more complex molecules. It can react with a wide array of nucleophiles, including those containing oxygen, nitrogen, and sulfur atoms. researchgate.netekb.eg For example, the chlorine atom can be readily displaced by:
Oxygen nucleophiles: such as phenoxides or carboxylates, to form ethers or esters, respectively.
Nitrogen nucleophiles: like amines or azides, to generate more complex amides or azido derivatives.
Sulfur nucleophiles: such as thiolates, to produce thioethers. researchgate.net
This facile displacement of the chlorine atom is a key feature of the chemical reactivity of this class of compounds, enabling their use as intermediates in the synthesis of various heterocyclic systems and other biologically relevant molecules. researchgate.net
Studies on Nucleophilic Substitution Reactions
The α-chloro atom in the acetamide group of this compound makes the α-carbon an electrophilic center, rendering it susceptible to nucleophilic substitution reactions. This reactivity is a hallmark of α-haloacetamides and allows for the introduction of a wide range of functional groups. The general mechanism involves the displacement of the chloride ion by a nucleophile.
The reactivity of the C-Cl bond is influenced by the electron-withdrawing nature of the adjacent carbonyl group, which polarizes the bond and stabilizes the transition state of the substitution reaction. N-aryl-2-chloroacetamides readily react with various nucleophiles, including amines, thiols, and alkoxides, to yield substituted acetamide derivatives. researchgate.net
A study on the synthesis of N-aryl glycines from 2-chloro-N-aryl acetamides demonstrated an efficient one-pot procedure involving an intermolecular cyclization to form a 1,4-diarylpiperazine-2,5-dione intermediate, which is then cleaved to yield the final product. This reaction highlights the susceptibility of the α-chloro position to nucleophilic attack by an amine, in this case, the amide nitrogen of another molecule. The reaction tolerates both electron-donating and electron-withdrawing substituents on the aromatic ring, suggesting that the isopropyl group on the phenyl ring of this compound would be compatible with this type of transformation. nih.gov
Another investigation into the synthesis of biologically active 2-chloro-N-alkyl/aryl acetamide derivatives showcased the straightforward reaction of chloroacetyl chloride with various amines to form the corresponding acetamides. While this pertains to the synthesis of the parent compound, the study underscores the reactivity of the chloroacetyl moiety, which is the basis for subsequent nucleophilic substitution reactions. ijpsr.info
The following interactive table provides representative examples of nucleophilic substitution reactions on N-aryl 2-chloroacetamides, which are analogous to the expected reactivity of this compound.
| Nucleophile | Product Type | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|
| Substituted Anilines | N-Aryl Glycinamides | CuCl₂·2H₂O, KOH, Acetonitrile, Reflux | High | nih.gov |
| Thiosemicarbazide | Thiazolidinone derivative | - | - | researchgate.net |
| Thiourea | Thiazolidinone derivative | - | - | researchgate.net |
| Sodium hydrogen selenide | Diorganyl selenide | In situ preparation | - | ekb.eg |
Amide Hydrolysis and Biotransformation Pathways
The amide bond in this compound can undergo hydrolysis, typically under acidic or basic conditions, to yield 3-isopropylaniline and chloroacetic acid. This reaction is a classic example of amide cleavage. In biological systems, this hydrolysis is often enzyme-mediated.
The biotransformation of chloroacetamide herbicides, which are structurally related to this compound, has been studied to understand their environmental fate and metabolic pathways in various organisms. These studies provide a model for the likely biotransformation of this compound.
A key analogue for understanding these pathways is the herbicide propachlor (2-chloro-N-isopropylacetanilide). Studies on propachlor degradation by soil bacteria have identified two distinct metabolic pathways. Both pathways are initiated by the dehalogenation of the chloroacetyl group to yield N-isopropylacetanilide. nih.gov
In one pathway, observed in Pseudomonas sp. strain PEM1, the N-isopropylacetanilide is further metabolized through the cleavage of the amide bond to produce acetanilide and subsequently acetamide and catechol. nih.gov In an alternative pathway found in Acinetobacter sp. strain BEM2, N-isopropylacetanilide undergoes amide hydrolysis to form N-isopropylaniline, which is then converted to isopropylamine and catechol. nih.gov Another study on a soil bacterial community identified a pathway where propachlor is first transformed into 2-chloro-N-isopropylacetamide, which is then further metabolized. nih.govasm.org
These microbial degradation pathways involve enzymes such as amidases and hydrolases that are responsible for the cleavage of the amide bond. The initial dehalogenation can also be an important step in the detoxification process.
The following interactive table outlines a plausible biotransformation pathway for this compound based on the metabolism of the closely related herbicide propachlor.
| Transformation Step | Metabolite | Enzymatic Process (Postulated) |
|---|---|---|
| Dechlorination | N-(3-isopropylphenyl)acetamide | Dehalogenase |
| Amide Hydrolysis (Pathway A) | 3-Isopropylaniline and Acetic Acid | Amidase/Hydrolase |
| Further degradation of 3-isopropylaniline | Isopropylcatechol | Dioxygenase |
| Amide Hydrolysis (Pathway B) | 3-Isopropylacetanilide | Amidase/Hydrolase |
| Further degradation of 3-isopropylacetanilide | Acetamide and Isopropylcatechol | Amidase/Dioxygenase |
Exploration of Modifications on the Acetamide Nitrogen and Alpha-Carbon
The acetamide bridge is a key site for chemical modification, offering two distinct points for derivatization: the nitrogen atom and the adjacent alpha-carbon.
Modification of the amide nitrogen through alkylation or acylation can significantly alter the compound's steric and electronic profile.
N-Alkylation: This strategy involves the introduction of an alkyl group onto the amide nitrogen. A prominent example of an N-alkylated analogue is the herbicide Propachlor, which is 2-chloro-N-isopropyl-N-phenylacetamide. nih.gov The synthesis of such N,N-disubstituted acetamides is typically achieved by reacting an N-alkylaniline with chloroacetyl chloride. nih.gov For instance, the synthesis of Propachlor involves dissolving N-isopropylaniline in a solvent like toluene, cooling the solution, and then slowly adding 2-chloroacetyl chloride. The mixture is subsequently refluxed to yield the final product. nih.gov
N-Acylation: Further functionalization can be achieved by introducing a second acyl group at the nitrogen atom. This can be accomplished by reacting the parent N-substituted chloroacetamide with another acylating agent. An analogous synthesis involves the preparation of N-benzyl-2-chloro-N-(2-chloroacetyl)acetamide, demonstrating the feasibility of introducing a second chloroacetyl group. ekb.eg
Table 1: Strategies for N-Alkylation and N-Acylation
| Modification Type | General Reactants | Example Product | Synthesis Summary |
|---|---|---|---|
| N-Alkylation | N-alkylaniline + Chloroacetyl chloride | 2-Chloro-N-isopropyl-N-phenylacetamide (Propachlor) | N-isopropylaniline is reacted with 2-chloroacetyl chloride in toluene. nih.gov |
| N-Acylation | N-aryl acetamide + Acyl chloride | N-benzyl-2-chloro-N-(2-chloroacetyl)acetamide | A secondary amide is reacted with an additional mole of an acyl chloride. ekb.eg |
The chlorine atom on the alpha-carbon of the acetamide moiety is a reactive leaving group, making it an ideal site for nucleophilic substitution. This allows for the introduction of a wide array of functional groups.
The synthesis of various derivatives proceeds by reacting the chloroacetamide precursor with different nucleophiles. For example, the chlorine can be displaced by nitrogen, oxygen, or sulfur nucleophiles. A common synthetic route involves the reaction of a 2-chloro-N-aryl acetamide with primary or secondary amines, hydrazines, or other nucleophilic agents. nih.gov
In one documented pathway, 2-(2-chloroacetylamino)benzothiazole-6-carboxylic acid is treated with hydrazine hydrate, where the hydrazine displaces the chloride to form 2-(2-hydrazinoacetylamino)benzothiazole-6-carboxylic acid. nih.gov This intermediate can then be used to build more complex heterocyclic systems, such as azetidinones. nih.gov Another example involves the reaction of 2-chloro-N-(substituted-1,3-benzothiazol-2-yl)acetamide with a sydnone in the presence of triethylamine, where the sydnone acts as the nucleophile attacking the alpha-carbon.
Table 2: Examples of Alpha-Carbon Functionalization
| Nucleophile | Reagent Example | Resulting Functional Group | Reference |
|---|---|---|---|
| Hydrazine | Hydrazine Hydrate | Hydrazinoacetyl | nih.gov |
| Sydnone | 3-(4-Chlorophenyl)sydnone | Sydnone-4-yl-acetyl | |
| Amine | Diphenyl amine | (Diphenylamino)acetyl | jetir.org |
Structural Variations on the Phenyl Ring
Altering the substitution pattern on the phenyl ring is a fundamental strategy for creating structural analogues. This includes changing the position of the existing isopropyl group, introducing different substituents, or fusing additional ring systems.
The synthesis of positional isomers of the isopropyl group is straightforwardly achieved by selecting the corresponding starting aniline. For example, to synthesize the ortho-isopropyl or para-isopropyl analogues of this compound, one would start with 2-isopropylaniline or 4-isopropylaniline, respectively. The general synthetic method involves reacting the chosen substituted aniline with chloroacetyl chloride or a similar acetylating agent. ijpsr.info
While direct comparative studies on the isopropyl positional isomers are not extensively detailed in the provided literature, the synthesis of other substituted acetanilides illustrates the principle. For example, the structures of 2-chloro-N-(3-methylphenyl)acetamide and 2-chloro-N-(2,4-dimethylphenyl)acetamide have been determined, showcasing the impact of substituent position on the final molecular geometry. nih.govresearchgate.net
Introducing different halogens or additional halogen atoms onto the phenyl ring can significantly modify the electronic properties of the molecule. The synthesis of these analogues typically involves the chloroacetylation of the corresponding halogenated aniline.
Several halogen-substituted analogues have been synthesized and characterized:
2-Chloro-N-(3-chlorophenyl)acetamide : Prepared from 3-chloroaniline and chloroacetyl chloride. nih.govnih.gov Its crystal structure reveals that the N-H bond is anti to the meta-chloro substituent on the aromatic ring. nih.govnih.gov
2-Chloro-N-(3-fluorophenyl)acetamide : Synthesized by reacting 2-chloroacetyl chloride with 3-fluoroaniline. nih.gov
The general procedure for these syntheses involves reacting the appropriately substituted aniline with chloroacetyl chloride, often in a suitable solvent, followed by isolation and purification of the resulting solid product. nih.gov
Table 3: Synthesis of Halogen-Substituted Analogues
| Target Compound | Starting Aniline | Key Feature | Reference |
|---|---|---|---|
| 2-Chloro-N-(3-chlorophenyl)acetamide | 3-Chloroaniline | Contains two chlorine atoms. | nih.govnih.gov |
| 2-Chloro-N-(3-fluorophenyl)acetamide | 3-Fluoroaniline | Contains both chlorine and fluorine. | nih.gov |
| N-(3-Chloro-2-fluorophenyl)acetamide | 3-Chloro-2-fluoroaniline | Phenyl ring is substituted with both chloro and fluoro groups. |
Fusing or attaching other aromatic or heterocyclic ring systems to the core structure generates compounds with significantly different shapes and properties.
Benzothiazole Analogues : These derivatives are typically synthesized by reacting a substituted 2-aminobenzothiazole with chloroacetyl chloride. nih.govjetir.org For example, 2-chloro-N-(substituted-1,3-benzothiazol-2-yl)acetamide is prepared by dissolving the substituted benzothiazole in a solvent like benzene, cooling the mixture, and adding chloroacetyl chloride dropwise.
Quinoline Analogues : The synthesis of quinoline-containing derivatives often starts with the preparation of a functionalized quinoline core. A common method is the Vilsmeier-Haack reaction, which treats a substituted acetanilide with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to yield a 2-chloro-3-formylquinoline. researchgate.netchemijournal.com This versatile intermediate can then be elaborated. For instance, the formyl group can undergo condensation with various amines to form Schiff bases, linking the quinoline moiety to other parts of a molecule. chemijournal.com
Trifluoromethylpyridine Analogues : The incorporation of a trifluoromethylpyridine group can be achieved by using a pre-functionalized building block. For example, 2-chloro-5-trifluoromethylpyridine can be synthesized via the vapor-phase chlorination of 3-trifluoromethylpyridine. google.com This chlorinated pyridine can then be coupled with an appropriate amine-containing fragment through nucleophilic aromatic substitution to form the desired analogue.
Table 4: Synthesis of Heterocyclic Analogues
| Heterocyclic Moiety | Key Intermediate/Reactant | Synthetic Method |
|---|---|---|
| Benzothiazole | 2-Aminobenzothiazole | Reaction with chloroacetyl chloride. |
| Quinoline | Substituted Acetanilide | Vilsmeier-Haack reaction to form 2-chloro-3-formylquinoline. chemijournal.com |
| Trifluoromethylpyridine | 3-Trifluoromethylpyridine | Chlorination to form 2-chloro-5-trifluoromethylpyridine for subsequent coupling. google.com |
Biological Activities and Mechanistic Investigations in Vitro
Antimicrobial Spectrum and Potency
Despite a thorough search of available scientific literature, no specific studies detailing the in vitro antibacterial activity of 2-chloro-N-(3-isopropylphenyl)acetamide against Gram-positive or Gram-negative bacterial strains were identified. Research on other chloro-N-phenylacetamide derivatives has been published, but data pertaining specifically to the 3-isopropylphenyl substituted variant is not available.
No research data was found regarding the antifungal activities of this compound against any fungal strains, including Candida albicans. The existing body of research focuses on similar but structurally distinct molecules.
There are no available studies or reports on the insecticidal efficacy of this compound against Plutella xylostella or any other insect species.
An extensive search of scientific databases yielded no studies investigating the antimycobacterial properties of this compound.
Enzyme Modulation and Inhibition
No published research or data could be located concerning the ability of this compound to modulate or inhibit cyclooxygenase enzymes (COX-1 and COX-2).
tRNA (Guanine37-N1)-methyltransferase (TrmD) Inhibition
Currently, there is no publicly available scientific literature detailing the inhibitory activity of this compound on tRNA (Guanine37-N1)-methyltransferase (TrmD).
Carbonic Anhydrase (hCA I, hCA II, hCA IX, hCA XII) Inhibition
There is no publicly available scientific literature that has investigated or reported the inhibitory effects of this compound on the human carbonic anhydrase isoforms hCA I, hCA II, hCA IX, or hCA XII.
General Enzyme Inhibitory Mechanisms
While direct studies on the enzyme inhibitory mechanisms of this compound are not available, research on structurally related chloroacetamides provides insights into potential modes of action. For instance, studies on other N-phenylacetamide derivatives suggest that the chloroacetamide moiety can contribute to antimicrobial activity.
One proposed mechanism for a related compound, 2-chloro-N-phenylacetamide, against Candida species is the inhibition of the enzyme dihydrofolate reductase (DHFR). nih.gov Another related molecule, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has been suggested to act by inhibiting penicillin-binding protein (PBP), an enzyme crucial for bacterial cell wall synthesis. nih.gov This inhibition leads to a destabilization of the cell wall and subsequent cell lysis. nih.gov These findings suggest that this compound may also exhibit enzyme-inhibitory activity, potentially through interactions with key enzymes in metabolic or structural pathways of microorganisms. However, without direct experimental evidence, these remain potential mechanisms based on structural analogy.
Receptor Interaction and Signaling Pathway Studies
Transient Receptor Potential (TRP) Channel Modulation (TRPV1, TRPA1)
There is no direct scientific evidence in the public domain to suggest that this compound modulates the activity of Transient Receptor Potential (TRP) channels, specifically TRPV1 and TRPA1.
Metabotropic Glutamate Receptor 5 (mGluR5) Signaling Pathways
Currently, there are no published studies that have investigated the interaction of this compound with Metabotropic Glutamate Receptor 5 (mGluR5) or its influence on the associated signaling pathways.
Cellular Biological Activity (In Vitro Cytotoxicity)
The in vitro cytotoxicity of phenylacetamide derivatives has been evaluated against various cancer cell lines. While specific data for this compound is not provided in the available literature, studies on other substituted phenylacetamides have demonstrated dose-dependent antiproliferative effects. For example, a series of N-butyl-2-phenylacetamide derivatives with different substituents on the phenyl ring, including chloro groups, exhibited cytotoxic effects against MDA-MB468, PC12, and MCF7 cancer cell lines. tbzmed.ac.ir One derivative with an ortho-chloro moiety showed notable efficacy in reducing cell viability. tbzmed.ac.ir
Furthermore, the toxicity of related chloroacetamides has been assessed. For instance, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide was evaluated for its hemolytic activity, a measure of its toxicity towards red blood cells, which is an important consideration in the early assessment of a compound's potential for therapeutic application. nih.gov These studies on related compounds suggest that this compound may also possess cytotoxic properties, although direct experimental verification is required. The specific nature and potency of such activity would likely be influenced by the 3-isopropylphenyl substitution.
Structure Activity Relationship Sar Studies
Influence of the Isopropyl Group on Molecular Properties and Bioactivity
The isopropyl substituent on the phenyl ring of 2-chloro-N-(3-isopropylphenyl)acetamide is a key determinant of its physicochemical characteristics and, consequently, its biological efficacy. Its influence is multifaceted, involving both steric and electronic contributions that are further modulated by its position on the aromatic ring.
Steric and Electronic Effects of Isopropyl Substituents
The bulky nature of the isopropyl group introduces significant steric hindrance, which can influence the molecule's conformation and its ability to fit into the binding pocket of a biological target. This steric bulk can either be advantageous, by promoting a favorable binding conformation and enhancing selectivity, or detrimental, by preventing optimal interaction with the target site.
Electronically, the isopropyl group is considered a weak electron-donating group through inductive effects. This property can subtly alter the electron density of the phenyl ring, which in turn can affect the molecule's reactivity and its non-covalent interactions, such as pi-pi stacking or cation-pi interactions, with amino acid residues within a receptor.
Role of the Halogen Atom in Binding Affinity and Biological Efficacy
The presence and nature of the halogen atom on the acetamide moiety are critical for the biological activity of this compound. The chlorine atom, in this case, contributes to both the molecule's physical properties and its direct interactions with its biological target.
Comparative Analysis of Chloro- vs. Bromo- and Non-Halogenated Analogues
The substitution of a hydrogen atom with a chlorine atom in the acetamide group is a common strategy in drug and herbicide design to enhance biological activity. Chloroacetamides, for instance, are a well-known class of herbicides. The electrophilic nature of the carbon atom attached to the chlorine can be crucial for covalent bond formation with target enzymes, a mechanism observed in some chloroacetamide herbicides.
A comparative analysis with bromo- and non-halogenated analogues often reveals a clear trend in activity. Generally, the halogenated compounds exhibit higher potency than their non-halogenated counterparts. The difference in activity between chloro- and bromo-analogues can be more subtle and depends on the specific target. Bromine is larger and more polarizable than chlorine, which can lead to stronger halogen bonds and van der Waals interactions. However, the increased size of bromine might also introduce steric hindrance. Without direct experimental data comparing the herbicidal or pharmacological activity of the chloro-, bromo-, and non-halogenated versions of N-(3-isopropylphenyl)acetamide, a definitive statement on their relative potencies cannot be made. However, based on the known properties of chloroacetamide herbicides, the chloro-analogue is expected to possess significant activity.
Contribution to Lipophilicity and Target Interaction
The chlorine atom significantly increases the lipophilicity of the molecule. This enhanced lipophilicity can improve the compound's ability to cross biological membranes, such as cell walls and plasma membranes, which is often a prerequisite for reaching its intracellular target.
Furthermore, the chlorine atom can participate in specific non-covalent interactions with the target protein, most notably halogen bonding. A halogen bond is an attractive interaction between an electrophilic region on the halogen atom and a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom, on the protein. This type of interaction can significantly contribute to the binding affinity and selectivity of the ligand for its receptor. The ability of chlorine to form these bonds is a key factor in its role in enhancing biological efficacy.
Contributions of the Acetamide Linkage to Receptor Recognition
The acetamide linkage is not merely a passive linker but plays an active and critical role in the recognition and binding of this compound to its biological target. This functional group provides both structural rigidity and key points for intermolecular interactions.
The amide bond of the acetamide group is planar, which restricts the conformational flexibility of the molecule. This pre-organization can reduce the entropic penalty of binding to a receptor, thereby enhancing binding affinity.
Structure-Activity Relationships of Diverse Side Chains and Heterocyclic Substituents
The biological activity of N-phenylacetamide derivatives, including this compound, is significantly influenced by the nature and position of substituents on the phenyl ring and the introduction of various side chains and heterocyclic moieties. Structure-Activity Relationship (SAR) studies have elucidated how these modifications can modulate the potency and selectivity of these compounds for different biological targets.
Research into N-substituted chloroacetamides has demonstrated that their antimicrobial potential is closely linked to the substituents on the phenyl ring. nih.gov The position of these substituents can determine the effectiveness of the molecules against different types of microorganisms, such as Gram-positive versus Gram-negative bacteria. nih.gov For instance, halogenated p-substituted phenyl rings in compounds like N-(4-chlorophenyl) chloroacetamide and N-(4-fluorophenyl) chloroacetamide have been associated with high activity. This is attributed to increased lipophilicity, which facilitates the passage of the compounds through the phospholipid bilayer of cell membranes. nih.gov
The introduction of heterocyclic systems to the N-phenylacetamide core is a common strategy to explore new chemical space and enhance biological activity. For example, linking the 2-chloro-N-phenylacetamide moiety to chalcones allows for the subsequent synthesis of various nitrogen-containing heterocyclic derivatives. derpharmachemica.com Similarly, isatin N-phenylacetamide based sulphonamides have been synthesized and evaluated as potent inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov In this series, the phenylacetamide portion was substituted with a range of groups to investigate interactions within the enzyme's active site. nih.gov The indole-2,3-dione derivative, in particular, showed a highly effective inhibition profile against hCA I and hCA II. nih.gov
Further modifications involve the direct incorporation of heterocyclic rings into the side chain. The synthesis of 2-{2-[3-chloro-2-(aryl)-4-oxoazetidin-1-ylamino]-acetylamino}benzothiazole-6-carboxylic acids demonstrates the generation of a β-lactam ring (a four-membered heterocycle) from a chloroacetylamino-benzothiazole precursor. mdpi.com These compounds have been screened for antibacterial activity, with variations in the aryl group attached to the azetidinone ring leading to a range of potencies. mdpi.com
The electronic properties of substituents on the aryl "tail" group also play a crucial role. Studies on aryl acetamide derivatives have shown a preference for electron-withdrawing groups over electron-donating ones for improved potency. nih.gov For example, the synergistic effect of a 3,4-dichloro substitution pattern has been noted to enhance activity. nih.gov Conversely, substitutions at the 2-position of the phenyl ring have been found to lead to inactivity, likely due to destabilizing steric interactions. nih.gov
The following tables present data from studies on N-phenylacetamide analogs, illustrating the impact of various substituents on their biological activity.
Table 1: Antimicrobial Activity of N-(substituted phenyl)-2-chloroacetamides
This table shows the minimum inhibitory concentration (MIC) for various substituted N-phenyl-2-chloroacetamides against different microorganisms. Lower MIC values indicate higher antimicrobial activity.
| Compound | Substituent | S. aureus MIC (μg/mL) | MRSA MIC (μg/mL) | E. coli MIC (μg/mL) | C. albicans MIC (μg/mL) |
| 1 | N-(4-fluorophenyl)-2-chloroacetamide | 125 | 125 | 250 | 250 |
| 2 | N-(4-chlorophenyl)-2-chloroacetamide | 125 | 125 | 500 | 250 |
| 3 | N-(3-bromophenyl)-2-chloroacetamide | 125 | 125 | 500 | 250 |
| 4 | N-(phenyl)-2-chloroacetamide | 250 | 250 | 500 | 500 |
| 5 | N-(2-methylphenyl)-2-chloroacetamide | 500 | 500 | >500 | >500 |
| 6 | N-(4-isopropylphenyl)-2-chloroacetamide | 250 | 250 | 500 | 500 |
Data sourced from a study on the antimicrobial potential of newly synthesised N-(substituted phenyl)-2-chloroacetamides. nih.gov
Table 2: Carbonic Anhydrase Inhibition by Isatin N-phenylacetamide Based Sulphonamides
This table displays the inhibitory activity (Kᵢ) of selected compounds against four human carbonic anhydrase (hCA) isoforms. Lower Kᵢ values represent stronger inhibition.
| Compound | R-group on Phenylacetamide | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |
| 2h | 4-SO₂NH₂ | 45.10 | 5.87 | 105.7 | 7.91 |
| 3c | 4-Br | 288.5 | 12.30 | 23.40 | 18.50 |
| 3d | 4-Cl | 355.4 | 15.80 | 29.80 | 21.70 |
| AAZ * | (Standard Inhibitor) | 250.0 | 12.00 | 25.00 | 5.70 |
*Acetazolamide (AAZ) is a standard carbonic anhydrase inhibitor used for comparison. nih.gov Data adapted from a study on isatin N-phenylacetamide based sulphonamides as carbonic anhydrase inhibitors. nih.gov
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the intrinsic properties of a molecule, such as its geometry, stability, and reactivity. These methods are based on the fundamental principles of quantum mechanics.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. fu-berlin.demdpi.comcoe.edu It allows for the calculation of various molecular properties, including optimized geometry, thermodynamic data, charge distribution, and spectroscopic parameters. fu-berlin.de For a molecule like this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional representation of its most stable conformation.
The theory is based on the principle that the energy of a molecule can be determined from its electron density. mdpi.com This approach is computationally more efficient than traditional ab initio methods while often providing a comparable level of accuracy, making it suitable for medium-sized organic molecules. fu-berlin.deacs.org The choice of functional and basis set is crucial for obtaining reliable results. For instance, hybrid functionals like B3LYP are commonly used for organic molecules. fu-berlin.de
Table 1: Representative Theoretical Bond Lengths and Angles for an Acetamide Derivative
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C=O | 1.25 | O=C-N | 123.0 |
| C-N | 1.36 | C-N-C | 125.0 |
| C-Cl | 1.78 | N-C-C | 115.0 |
| C-C (phenyl) | 1.40 | C-C-C (phenyl) | 120.0 |
| Note: This table is illustrative and based on general values for similar structures. Actual values for this compound would require specific DFT calculations. |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govwikipedia.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO represents its ability to accept electrons, indicating its electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, FMO analysis can help predict its reactivity in various chemical and biological processes. The distribution of these orbitals across the molecule can identify the most probable sites for electrophilic and nucleophilic attack.
Table 2: Conceptual Data from Frontier Molecular Orbital Analysis
| Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Electron-donating regions, likely localized on the phenyl ring and amide group. |
| LUMO | -0.5 | Electron-accepting regions, potentially influenced by the chloro and carbonyl groups. |
| HOMO-LUMO Gap | 6.0 | Indicates relative stability and reactivity. |
| Note: The energy values are hypothetical and serve to illustrate the concept. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. deeporigin.comucsb.edu The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. ucsb.edu
Typically, red or yellow colors indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack and are associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen. deeporigin.comucsb.edu Conversely, blue or green colors represent regions of positive electrostatic potential, which are prone to nucleophilic attack and are usually found around hydrogen atoms attached to electronegative atoms. deeporigin.com For this compound, the MEP map can identify the electron-rich and electron-poor regions, providing insights into its non-covalent interaction capabilities, such as hydrogen bonding, which are crucial for ligand-receptor binding. researchgate.netsmu.edu
Molecular Dynamics Simulations and Docking Studies
While quantum chemical calculations focus on the intrinsic properties of a single molecule, molecular dynamics simulations and docking studies are used to predict how a molecule interacts with its biological targets, such as proteins.
Ligand-Protein Interaction Prediction (e.g., GPCRs, Enzyme Binding Pockets)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a G-protein coupled receptor (GPCR) or an enzyme. wikipedia.org This method involves placing the ligand into the binding site of the protein and evaluating the binding affinity using a scoring function. rsc.org The goal is to identify the most stable binding mode, which corresponds to the lowest free energy of the system. wikipedia.org
For this compound, docking studies could be used to screen potential biological targets and to understand the specific interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. biorxiv.org Molecular dynamics (MD) simulations can then be used to refine the docked pose and to study the dynamic behavior of the complex over time, providing a more realistic representation of the binding event in a physiological environment. biorxiv.orgnih.gov
Binding Energy and Conformational Analysis
The binding energy is a key parameter that quantifies the strength of the interaction between a ligand and its receptor. core.ac.ukpubrica.com Lower binding energy values indicate a more stable complex and a higher binding affinity. researchgate.net Various methods can be used to calculate the binding free energy, such as the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) approaches. biorxiv.orgcore.ac.ukresearchgate.net These methods combine the molecular mechanics energies with continuum solvation models to estimate the free energy of binding.
Conformational analysis, often performed in conjunction with molecular dynamics simulations, explores the different spatial arrangements of the ligand and the protein upon binding. biorxiv.org This analysis can reveal how the ligand and receptor adapt to each other to form a stable complex, a phenomenon known as "induced fit". wikipedia.org For this compound, these computational analyses can provide a detailed understanding of its binding mechanism at the molecular level, which is invaluable for rational drug design and optimization.
Computational Scrutiny of this compound: A Theoretical Perspective
A deep dive into the computational chemistry and theoretical modeling of the chemical compound this compound reveals significant insights into its potential biological activity and pharmacokinetic profile. Through the application of Quantitative Structure-Activity Relationship (QSAR) modeling and in silico ADME/Tox predictions, researchers can build a comprehensive theoretical understanding of this molecule's behavior and characteristics.
Potential Research Applications and Future Directions
Advancements in Agrochemical Research
The chloroacetamide structural motif is a well-established pharmacophore in the agrochemical industry. Research into related compounds suggests that 2-chloro-N-(3-isopropylphenyl)acetamide could be a valuable candidate for developing new crop protection agents.
Development of Novel Insecticides and Fungicides for Crop Protection
The N-phenylacetamide backbone is a key feature in a number of compounds investigated for their fungicidal properties. Studies on the parent compound, 2-chloro-N-phenylacetamide, have demonstrated significant antifungal activity against a range of pathogenic fungi. For instance, it has shown potent action against fluconazole-resistant Candida albicans and Candida parapsilosis, with Minimum Inhibitory Concentration (MIC) values ranging from 128 to 256 µg/mL. scielo.br The same compound also exhibited fungicidal activity against Candida tropicalis and additional Candida parapsilosis isolates, with MIC values between 16 and 256 µg/mL. nih.gov
Further research has confirmed its efficacy against filamentous fungi, including various strains of Aspergillus flavus and Aspergillus niger. nih.govtandfonline.comscielo.br Against A. flavus, 2-chloro-N-phenylacetamide displayed MIC values from 16 to 256 µg/mL and Minimum Fungicidal Concentration (MFC) values from 32 to 512 µg/mL. nih.govscielo.br Similar activity was observed against A. niger, with MICs between 32 and 256 µg/mL and MFCs between 64 and 1024 µg/mL. tandfonline.com The proposed mechanisms for this antifungal action include disruption of the fungal cell membrane via binding to ergosterol and potential inhibition of DNA synthesis. nih.govtandfonline.comscielo.br These findings suggest that this compound could be a promising lead for the development of new fungicides to combat crop diseases caused by these and other related fungal pathogens.
| Fungal Species | MIC (µg/mL) | MFC (µg/mL) | Reference |
|---|---|---|---|
| Candida albicans | 128 - 256 | 512 - 1024 | scielo.br |
| Candida parapsilosis | 128 - 256 | 1024 | scielo.br |
| Candida tropicalis | 16 - 256 | Not Reported | nih.gov |
| Aspergillus flavus | 16 - 256 | 32 - 512 | nih.govscielo.br |
| Aspergillus niger | 32 - 256 | 64 - 1024 | tandfonline.com |
Herbicidal Compound Design and Optimization
The chloroacetamide class is renowned for its herbicidal activity, primarily acting as inhibitors of very-long-chain fatty acid synthesis in susceptible plants. A well-known herbicide, propachlor, is structurally an isomer of the target compound, with the chemical name 2-chloro-N-isopropyl-N-phenylacetamide. nih.govnih.gov Propachlor has been widely used as a pre-emergent herbicide to control various grasses and broadleaf weeds. nih.gov The herbicidal efficacy of this class is closely tied to the specific substituents on the N-phenyl ring. Research on other N-aryl-N-isopropyl acetamide derivatives has demonstrated that modifications to the aryl group can yield compounds with moderate to excellent herbicidal activities against weeds like Brassica campestris. researchgate.net Given its structural similarity to proven herbicides like propachlor, this compound represents a logical candidate for synthesis and evaluation in herbicidal screening programs. Optimizing the substitution pattern on the phenyl ring could lead to the discovery of new, more selective, or more potent herbicidal agents.
Pharmaceutical Lead Compound Identification and Optimization
The N-phenylacetamide scaffold is a versatile platform in medicinal chemistry, with derivatives showing a wide range of pharmacological effects. This suggests that this compound could serve as a valuable lead compound for developing new therapeutic agents.
Targeted Inhibitors for Antimicrobial Drug Discovery
Beyond its potential in agriculture, the antifungal activity of chloroacetamide derivatives makes them interesting for pharmaceutical applications, particularly in an era of increasing antimicrobial resistance. scielo.brnih.gov The core 2-chloro-N-phenylacetamide structure has demonstrated fungicidal effects and the ability to inhibit and disrupt biofilms, which are critical factors in persistent infections. scielo.brnih.gov
In addition to antifungal properties, related compounds have shown significant antibacterial potential. Studies on 2-chloro-N-(hydroxyphenyl)acetamide derivatives revealed appreciable activity against both Gram-positive and Gram-negative bacteria. neliti.com Similarly, a series of 2-amino-N-(p-chlorophenyl)acetamide derivatives showed moderate to high activity against Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. irejournals.com The presence of the chloro atom in the acetamide moiety appears to be important for enhancing this activity. nih.gov
Furthermore, research on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide against Klebsiella pneumoniae has shown that it can act synergistically with conventional antibiotics. researchgate.netnih.gov When combined with carbapenems like meropenem and imipenem, it produced a synergistic effect, reducing the concentrations needed for bacterial inhibition. researchgate.netnih.gov This potential to act as an antibiotic adjuvant makes this compound and its derivatives intriguing candidates for developing new strategies to combat drug-resistant bacterial infections.
| Antibiotic | Observed Interaction with CFA | Reference |
|---|---|---|
| Ciprofloxacin | Additivity | researchgate.netnih.gov |
| Cefepime | Additivity | researchgate.netnih.gov |
| Ceftazidime | Indifference | researchgate.netnih.gov |
| Meropenem | Synergy | researchgate.netnih.gov |
| Imipenem | Synergy | researchgate.netnih.gov |
Agents for Neurological Disorder Research (In Vitro Models)
The N-phenylacetamide scaffold is present in molecules designed to target the central nervous system. Research into related structures suggests potential applications in neurological disorder research. For example, a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives, which share the N-substituted acetamide core, were synthesized and evaluated for antidepressant activity. nih.gov These compounds were designed as inhibitors of monoamine oxidase A (MAO-A), an enzyme linked to depression, with the most potent compound showing better in vivo antidepressant potential than some standard drugs. nih.gov Additionally, other benzimidazole-acetamide derivatives have been shown to attenuate neuroinflammation and oxidative stress, which are key factors in neurodegenerative diseases. mdpi.com These studies highlight the capacity of the acetamide framework to serve as a basis for CNS-active agents, warranting in vitro investigation of this compound in models of neuroinflammation and neurotransmitter modulation.
Anti-inflammatory and Immunomodulatory Agent Research
Several studies have pointed to the anti-inflammatory potential of N-phenylacetamide derivatives. A series of synthesized 2-(substituted phenoxy) acetamide derivatives were evaluated for anti-inflammatory and analgesic activities, with certain halogenated compounds showing notable efficacy. nih.govresearchgate.net In silico studies on novel 2-chloro-N,N-diphenylacetamide derivatives have explored their potential to bind to cyclo-oxygenase (COX) enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). orientjchem.org The ability of these compounds to dock with COX-1 and COX-2 suggests a potential mechanism for anti-inflammatory action, which was supported by in vivo analgesic activity. orientjchem.org This line of research indicates that this compound could be a valuable starting point for developing novel anti-inflammatory agents, and its activity could be explored in vitro using cell-based assays that measure inflammatory mediators.
Contributions to Fundamental Organic Chemistry Methodology Development
The unique structural characteristics of this compound suggest its potential as a versatile tool in the development of new synthetic methodologies in organic chemistry. The presence of both a reactive C-Cl bond and an N-acylaniline framework allows it to be a key player in the formation of complex molecular architectures.
One significant area of contribution is in the realm of cross-coupling reactions . N-acylanilines have been successfully employed in dual-chelation-assisted, regiocontrolled oxidative C-H/C-H cross-coupling reactions to create 2-amino-2'-carboxybiaryl scaffolds, which are important in various biologically active molecules. nih.govsci-hub.box The amide group in N-acylanilines can act as a directing group, facilitating the activation of otherwise inert C-H bonds. Furthermore, the amide bond in N-acylanilines can be electronically activated, making them suitable for N-C(O) cross-coupling reactions, a challenging but increasingly important transformation in organic synthesis. acs.orgnih.gov this compound could serve as an ideal substrate to explore and optimize such coupling methodologies, with the isopropylphenyl group potentially influencing the regioselectivity and efficiency of these reactions.
The chloroacetamide portion of the molecule offers a reactive handle for nucleophilic substitution reactions . The chlorine atom, being adjacent to a carbonyl group, is readily displaced by a variety of nucleophiles, including those containing oxygen, nitrogen, and sulfur. nbinno.comresearchgate.net This reactivity makes this compound a valuable building block for the synthesis of a wide array of heterocyclic compounds, such as imidazoles, pyrroles, and thiazolidin-4-ones. researchgate.net Its use in the development of novel synthetic routes to these important heterocyclic motifs could significantly contribute to the expansion of the synthetic chemist's toolkit.
Moreover, the interplay between the chloroacetamide and the N-(3-isopropylphenyl) moieties could be exploited in the study of reaction mechanisms and steric effects . The size and electronic properties of the 3-isopropylphenyl group can influence the reactivity of the chloroacetyl group and the conformational preferences of the molecule. nih.gov Systematic studies using this compound and its analogues could provide valuable insights into the directing effects of substituents in aromatic systems and the steric hindrance affecting reaction pathways. youtube.com
Emerging Research Areas and Interdisciplinary Opportunities
The structural motifs present in this compound open doors to numerous emerging research areas and interdisciplinary collaborations, particularly in the fields of medicinal chemistry and agrochemistry.
In medicinal chemistry , chloroacetamide derivatives have demonstrated a broad spectrum of biological activities. They have been investigated as potential antifungal, antibacterial, and antimalarial agents. nih.govtandfonline.commalariaworld.org For instance, N-(4-bromophenyl)-2-chloroacetamide has shown efficacy against resistant Fusarium strains. nih.gov The N-aryl acetamide scaffold is a common feature in many pharmacologically active compounds, and modifications to this structure can lead to the discovery of new therapeutic agents. archivepp.com The N-(3-isopropylphenyl) group, in particular, has been incorporated into potent and brain-penetrant TRPV1 antagonists, which are being explored for pain relief. nih.govresearchgate.net This suggests that this compound could serve as a lead compound or a synthetic intermediate for the development of novel drugs targeting a range of diseases.
The field of agrochemicals represents another significant opportunity. Chloroacetamide herbicides are widely used to control weeds in various crops. fao.orgnih.gov The herbicidal activity of these compounds can be tuned by altering the substituents on the aniline ring. fao.org Research into the synthesis and biological evaluation of new chloroacetamide derivatives, such as this compound, could lead to the development of more effective and selective herbicides. researchgate.net
Furthermore, the ability of N-aryl acetamides to participate in the formation of complex structures makes them relevant in materials science . The development of novel organic functional materials often relies on the precise construction of molecules with specific electronic and photophysical properties. The synthetic versatility of this compound could be harnessed to create new polymers, dyes, or molecular sensors. The study of how the isopropylphenyl group affects the solid-state packing and material properties could be a fruitful area of interdisciplinary research. researchgate.net
Q & A
Q. What are the established synthetic routes for 2-chloro-N-(3-isopropylphenyl)acetamide, and how are yields optimized?
The compound is typically synthesized via condensation reactions. A common approach involves reacting 3-isopropylaniline with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under controlled temperatures (0–5°C) to minimize side reactions . Yields are optimized by adjusting stoichiometry, solvent polarity (e.g., dichloromethane or acetonitrile), and reaction time. For example, reports a 2–5% yield for a structurally similar compound, highlighting the need for stepwise purification (e.g., column chromatography) to isolate the product .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm the acetamide backbone and substituent positions (e.g., isopropyl group at the meta position) .
- IR Spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~3300 cm (N-H stretch) validate the amide functional group .
- Mass Spectrometry : High-resolution MS (HRMS) provides exact mass confirmation (e.g., molecular ion peak at m/z 239.08 for CHClNO) .
Advanced Research Questions
Q. How do computational methods enhance the prediction of reactivity and stability for this compound?
Density Functional Theory (DFT) calculations predict electrophilic sites (e.g., chloroacetamide’s α-carbon) and stability under varying pH or solvent conditions. For example, HOMO-LUMO analysis reveals electron-deficient regions prone to nucleophilic attack, guiding derivatization strategies . Molecular dynamics simulations further model solvation effects, critical for designing bioactive analogs .
Q. What methodologies address contradictions in reported bioactivity data for chloroacetamide derivatives?
Discrepancies in antimicrobial or anticancer activity (e.g., vs. 7) are resolved through:
- Standardized Assays : Repeating experiments under consistent conditions (e.g., MIC values using CLSI guidelines).
- Structure-Activity Relationship (SAR) Studies : Correlating substituent effects (e.g., chloro vs. fluoro) with bioactivity .
- Meta-Analysis : Aggregating data from multiple studies to identify trends, such as enhanced activity with electron-withdrawing groups .
Q. How do crystallographic studies elucidate intermolecular interactions influencing physicochemical properties?
Single-crystal X-ray diffraction (SCXRD) reveals hydrogen bonding (e.g., N-H···O interactions) and van der Waals forces dictating packing efficiency. For example, shows intramolecular C-H···O bonds stabilizing the crystal lattice, which impacts solubility and melting point . These insights aid in co-crystal design for improved bioavailability .
Q. What role do substituents play in modulating the biological activity of 2-chloro-N-(aryl)acetamide derivatives?
- Electron-Withdrawing Groups (Cl, F) : Enhance electrophilicity, increasing reactivity with biological nucleophiles (e.g., cysteine residues in enzymes) .
- Steric Effects : Bulky substituents (e.g., isopropyl) reduce binding affinity to flat active sites but improve metabolic stability . Quantitative SAR (QSAR) models using Hammett constants () or LogP values further predict bioactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
